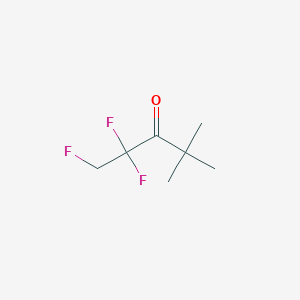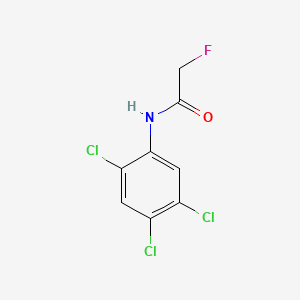
2-Fluoro-2',4',5'-trichloroacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2’,4’,5’-trichloroacetanilide is a chemical compound with the molecular formula C8H5Cl3FNO It is known for its unique structure, which includes a fluorine atom and three chlorine atoms attached to an acetanilide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’,4’,5’-trichloroacetanilide typically involves the acylation of 2’,4’,5’-trichloroaniline with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to control the reactivity of the fluoroacetyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2-Fluoro-2’,4’,5’-trichloroacetanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2’,4’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted acetanilides.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2’,4’,5’-trichloroacetanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2’,4’,5’-trichloroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms in the compound enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’,5’-Trichloroacetanilide: Similar in structure but lacks the fluorine atom.
2-Fluoro-4-chloroacetanilide: Contains fewer chlorine atoms.
2-Fluoro-3’,4’,5’-trichloroacetanilide: Different positioning of chlorine atoms.
Uniqueness
2-Fluoro-2’,4’,5’-trichloroacetanilide is unique due to the specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
23595-40-6 |
|---|---|
Molekularformel |
C8H5Cl3FNO |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3FNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
InChI-Schlüssel |
YVJPREDLAWMTFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


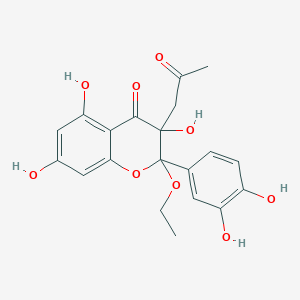
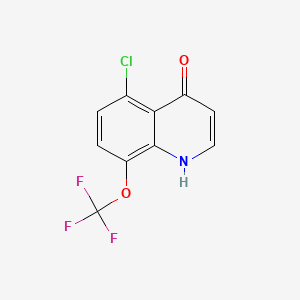
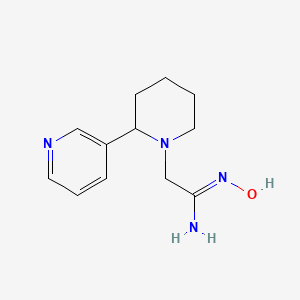
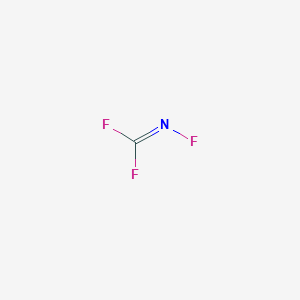


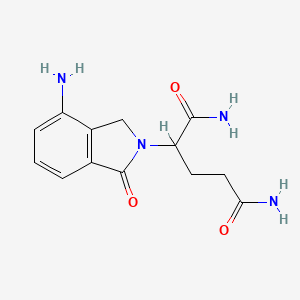
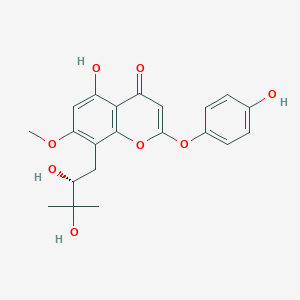
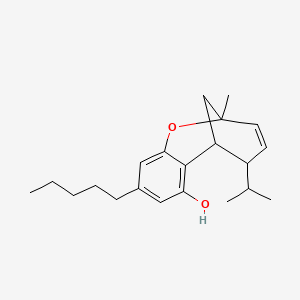
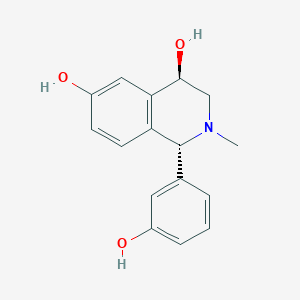
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

